molecular formula C17H14N2O2S B4909563 Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- CAS No. 91870-65-4

Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-

Cat. No.: B4909563
CAS No.: 91870-65-4
M. Wt: 310.4 g/mol
InChI Key: JWYHVXCUFQZPFL-UHFFFAOYSA-N
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Description

Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- is a spirocyclic compound that features a unique structure combining an indole and a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of isatin, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5-one in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid under solvent-free conditions . The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles through carbamoylation and imidation reactions under ultrasonic irradiation . This method is advantageous due to its efficiency, cost-effectiveness, and the ability to produce high yields without the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazolidine sulfur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced spirocyclic derivatives.

    Substitution: Formation of substituted spirocyclic compounds with varied functional groups.

Scientific Research Applications

Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, it may interact with other cellular proteins and pathways, leading to apoptosis or programmed cell death in targeted cells .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
  • Spiro[indoline-3,4’-pyrano[2,3-c]chromene]
  • 1-methyl-5’-phenylspiro(indoline-3,3’-(3H)pyrazol)-2-one

Uniqueness

Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- stands out due to its unique combination of an indole and a thiazolidine ring, which imparts distinct chemical and biological properties. Unlike other spirocyclic compounds, this compound exhibits a broader range of biological activities and can be synthesized using more efficient and environmentally friendly methods .

Properties

IUPAC Name

5-methyl-3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-15(20)19(12-7-3-2-4-8-12)17(22-11)13-9-5-6-10-14(13)18-16(17)21/h2-11H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYHVXCUFQZPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387013
Record name Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91870-65-4
Record name Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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